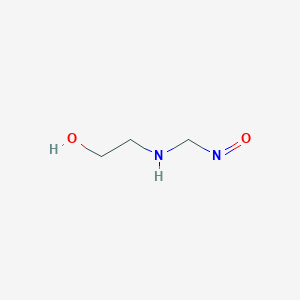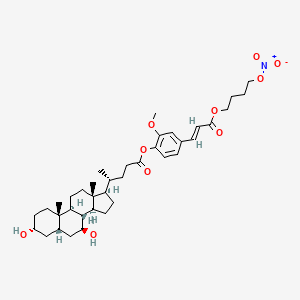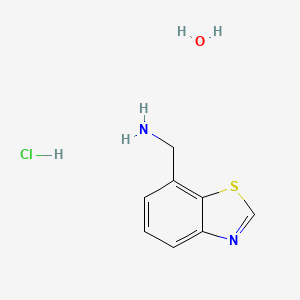
Ethanol,2-(methylnitrosoamino)-
Overview
Description
Ethanol,2-(methylnitrosoamino)- is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol,2-(methylnitrosoamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol,2-(methylnitrosoamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation and Carcinogenesis Studies : This compound is utilized to study the oxidation of alkylnitrosamino ethanols and their potential to become carcinogens through biochemical oxidation processes (Loeppky, Tomasik, & Kerrick, 1987).
Enhancing Metabolism of Nitrosamines : Ethanol enhances the metabolism of nitrosamines by rat liver microsomes, which aids in the detection of diseases related to nitrosamines (Peng, Tu, & Yang, 1982).
Increasing Tumorigenicity : It has been shown to increase the tumorigenicity of nitrosamines by blocking hepatic first-pass clearance, potentially leading to cancer (Anderson et al., 1993).
Density and Viscosity Studies : This compound is used in aqueous ternary solutions for measuring densities and kinematic viscosities, important for chemical engineering applications (Álvarez et al., 2006).
Gastric Carcinogenesis Promotion : Ethanol promotes gastric carcinogenesis by increasing the proliferation of antral epithelial cells (Iishi, Tatsuta, Baba, & Taniguchi, 1989).
Inhibitory Effect on Colon Motility : It has been found to inhibit colon motility in vitro, with female rats being more sensitive to its effects than male rats (Wang et al., 2007).
Anticancer Activity : Certain compounds synthesized using ethanol, 2-(methylnitrosoamino) have shown potent anticancer activity against different human cancer cell lines (Hadiyal et al., 2020).
Gas Treating Applications : Blends containing 2-(methylamino)-ethanol show potential in gas treating applications due to their low amine mass fraction (Venkat, Kumar, & Kundu, 2010).
properties
IUPAC Name |
2-(nitrosomethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c6-2-1-4-3-5-7/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCGQZNPMIPBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCN=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol,2-(methylnitrosoamino)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-Bromo-2,5-bis(trifluoromethyl)phenyl]boronic acid](/img/structure/B8134424.png)


![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B8134457.png)


![(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid](/img/structure/B8134489.png)


![5-Bromoimidazo[1,2-A]pyridin-8-OL](/img/structure/B8134498.png)